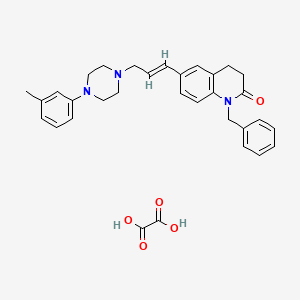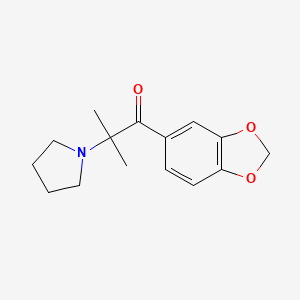
alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate is a derivative of glucofuranose, a sugar molecule. This compound is characterized by the presence of an isopropylidene group at the 1,2-position and three butanoate groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate typically involves the protection of the hydroxyl groups of glucofuranose. The isopropylidene group is introduced at the 1,2-position using acetone and an acid catalyst. The butanoate groups are then added through esterification reactions using butanoic anhydride and a base catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: The butanoate groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or anhydrides in the presence of a base catalyst are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various acylated derivatives depending on the substituent used.
Scientific Research Applications
Alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of carbohydrate metabolism and enzyme interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate involves its interaction with specific enzymes and receptors in biological systems. The isopropylidene group provides steric hindrance, affecting the compound’s binding affinity and specificity. The butanoate groups can undergo hydrolysis, releasing butanoic acid, which can further interact with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-O-Isopropylidene-D-glucofuranose: Lacks the butanoate groups.
1,2-O-Isopropylidene-alpha-D-glucofuranose: Another isomer with similar properties.
1,2-Mono-O-isopropylidene-alpha-D-glucofuranose: Contains only one isopropylidene group.
Uniqueness
Alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate is unique due to the presence of three butanoate groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
125161-49-1 |
|---|---|
Molecular Formula |
C21H34O9 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[(2R)-2-[(3aR,5R,6S,6aR)-6-butanoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-butanoyloxyethyl] butanoate |
InChI |
InChI=1S/C21H34O9/c1-6-9-14(22)25-12-13(26-15(23)10-7-2)17-18(27-16(24)11-8-3)19-20(28-17)30-21(4,5)29-19/h13,17-20H,6-12H2,1-5H3/t13-,17-,18+,19-,20-/m1/s1 |
InChI Key |
AQQOALFKYJWKPJ-DBTZYBQZSA-N |
Isomeric SMILES |
CCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)(C)C)OC(=O)CCC)OC(=O)CCC |
Canonical SMILES |
CCCC(=O)OCC(C1C(C2C(O1)OC(O2)(C)C)OC(=O)CCC)OC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


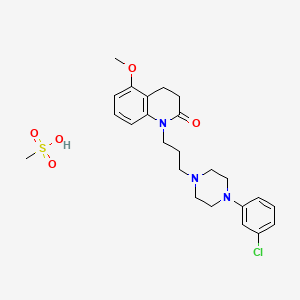
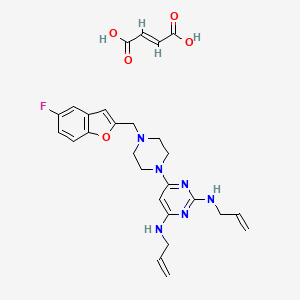
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(4-methoxyphenyl)amino]-8-nitro-](/img/structure/B12774989.png)
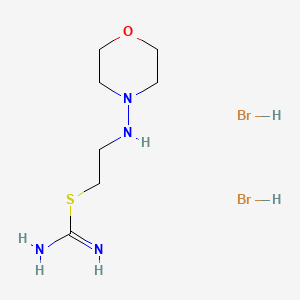
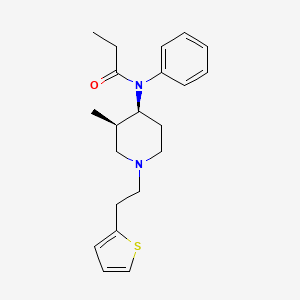
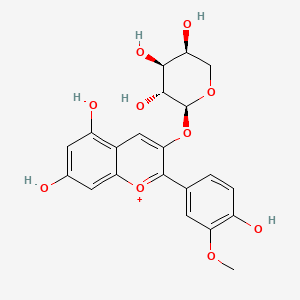
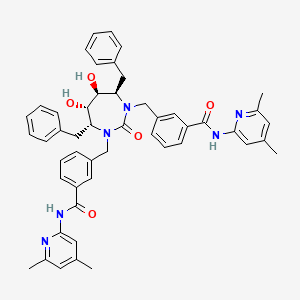
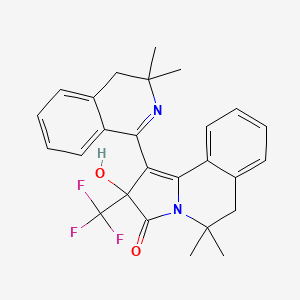


![2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde;oxalic acid](/img/structure/B12775050.png)

